![molecular formula C18H18ClN7O B10992596 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B10992596.png)

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

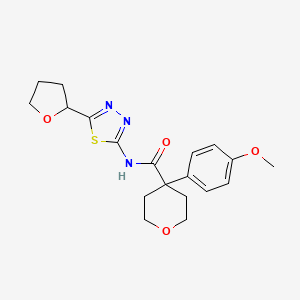

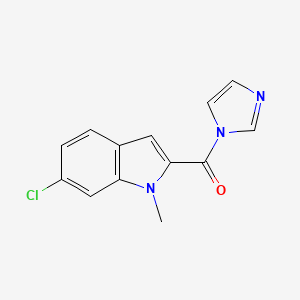

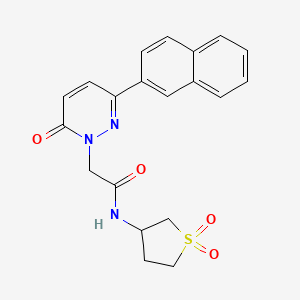

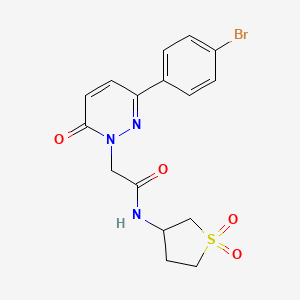

N-[2-(5-Chlor-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-Alaninamid ist eine komplexe organische Verbindung, die sowohl Indol- als auch Purin-Einheiten enthält. Diese Strukturen sind in der medizinischen Chemie von Bedeutung, da sie in verschiedenen biologisch aktiven Molekülen vorkommen. Der Indolring ist ein häufiges Motiv in Naturprodukten und Pharmazeutika, während der Purinring ein grundlegender Bestandteil von Nukleotiden ist, den Bausteinen von DNA und RNA.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(5-Chlor-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-Alaninamid erfolgt typischerweise in mehreren Schritten der organischen Synthese. Ein üblicher Ansatz beginnt mit der separaten Herstellung der Indol- und Purin-Zwischenprodukte, gefolgt von deren Kupplung.

-

Indol-Zwischenprodukt-Synthese

Ausgangsmaterial: 5-Chlorindol

Reaktion: Alkylierung mit 2-Bromethylamin unter basischen Bedingungen, um 2-(5-Chlor-1H-indol-3-yl)ethylamin zu erhalten.

-

Purin-Zwischenprodukt-Synthese

Ausgangsmaterial: 6-Chlorpurin

Reaktion: Nucleophile Substitution mit Beta-Alanin unter basischen Bedingungen, um N3-9H-Purin-6-yl-beta-Alaninamid zu erhalten.

-

Kupplungsreaktion

Reaktion: Die Indol- und Purin-Zwischenprodukte werden unter Verwendung eines Peptidkupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie DIPEA (N,N-Diisopropylethylamin) gekoppelt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und die Umweltbelastung zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Steuerung der Reaktionsbedingungen und die Implementierung von Prinzipien der grünen Chemie zur Reduzierung von Abfällen und der Verwendung gefährlicher Reagenzien umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole and purine intermediates separately, followed by their coupling.

-

Indole Intermediate Synthesis

Starting Material: 5-chloroindole

Reaction: Alkylation with 2-bromoethylamine under basic conditions to yield 2-(5-chloro-1H-indol-3-yl)ethylamine.

-

Purine Intermediate Synthesis

Starting Material: 6-chloropurine

Reaction: Nucleophilic substitution with beta-alanine under basic conditions to yield N3-9H-purin-6-yl-beta-alaninamide.

-

Coupling Reaction

Reaction: The indole and purine intermediates are coupled using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Der Indolring kann Oxidationsreaktionen eingehen, bei denen typischerweise Indol-2,3-dione gebildet werden.

Reduktion: Die Nitrogruppe (falls vorhanden) am Indolring kann zu einem Amin reduziert werden.

Substitution: Das Chloratom am Indolring kann durch verschiedene Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO~4~) oder Chromtrioxid (CrO~3~) unter sauren Bedingungen.

Reduktion: Wasserstoffgas (H~2~) mit einem Palladium auf Kohlenstoff (Pd/C) Katalysator.

Substitution: Natriumhydrid (NaH) oder Natriummethoxid (NaOMe) in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF).

Hauptprodukte

Oxidation: Indol-2,3-dion-Derivate.

Reduktion: Aminoindol-Derivate.

Substitution: Verschiedene substituierte Indol-Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

N-[2-(5-Chlor-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-Alaninamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter Antikrebs-, Antiviral- und Entzündungshemmungsaktivität.

Industrie: Wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[2-(5-Chlor-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-Alaninamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Indol-Einheit kann mit verschiedenen Enzymen und Rezeptoren interagieren, während die Purin-Einheit Nukleotide nachahmen und den Nukleinsäurestoffwechsel stören kann. Diese doppelte Funktionalität ermöglicht es der Verbindung, mehrere biologische Wege zu modulieren, was sie zu einem vielseitigen Werkzeug in der Wirkstoffforschung und -entwicklung macht.

Wirkmechanismus

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the purine moiety can mimic nucleotides and interfere with nucleic acid metabolism. This dual functionality allows the compound to modulate multiple biological pathways, making it a versatile tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-[2-(1H-Indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-Alaninamid: Fehlt das Chloratom am Indolring.

N-[2-(5-Brom-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-Alaninamid: Enthält ein Bromatom anstelle von Chlor am Indolring.

N-[2-(5-Chlor-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-Glycinamid: Verwendet Glycin anstelle von Beta-Alanin.

Einzigartigkeit

Das Vorhandensein des Chloratoms am Indolring in N-[2-(5-Chlor-1H-indol-3-yl)ethyl]-N~3~-9H-purin-6-yl-beta-Alaninamid kann seine chemische Reaktivität und biologische Aktivität im Vergleich zu seinen Analogen deutlich verändern. Diese Substitution kann seine Bindungsaffinität zu bestimmten biologischen Zielstrukturen verbessern und seine pharmakokinetischen Eigenschaften verbessern.

Eigenschaften

Molekularformel |

C18H18ClN7O |

|---|---|

Molekulargewicht |

383.8 g/mol |

IUPAC-Name |

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide |

InChI |

InChI=1S/C18H18ClN7O/c19-12-1-2-14-13(7-12)11(8-22-14)3-5-20-15(27)4-6-21-17-16-18(24-9-23-16)26-10-25-17/h1-2,7-10,22H,3-6H2,(H,20,27)(H2,21,23,24,25,26) |

InChI-Schlüssel |

YUKUDQVCQWSURH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CCNC3=NC=NC4=C3NC=N4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid](/img/structure/B10992514.png)

![2-methyl-5-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B10992515.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10992520.png)

![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10992527.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B10992528.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10992542.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B10992547.png)

![N-[3-(methylsulfanyl)phenyl]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B10992551.png)

![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10992565.png)

![4-(4-hydroxyquinazolin-2-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]butanamide](/img/structure/B10992578.png)